molecular formula C13H16INO B5882698 1-(4-iodobenzoyl)-4-methylpiperidine

1-(4-iodobenzoyl)-4-methylpiperidine

Cat. No.: B5882698
M. Wt: 329.18 g/mol
InChI Key: KOKLNAIJKYZRRO-UHFFFAOYSA-N
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Description

Historical Context and Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in organic chemistry. nih.gov Its history is intertwined with the study of natural products, having been first isolated in 1850 by the German chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper. atamanchemicals.comwikipedia.org This discovery opened the door to the vast class of piperidine alkaloids, which includes compounds with profound physiological effects, such as the analgesic morphine, the toxin coniine, and the anti-inflammatory agent piperine. nih.govwikipedia.org

The significance of the piperidine scaffold extends far beyond natural products. In synthetic chemistry, it is one of the most important building blocks for the construction of pharmaceuticals. nih.govencyclopedia.pub Its saturated, puckered ring structure allows for well-defined three-dimensional arrangements of substituents, which is crucial for specific interactions with biological targets. The nitrogen atom can act as a base or a nucleophile, and its presence often enhances the water solubility and pharmacokinetic properties of drug candidates. nih.gov Consequently, piperidine derivatives are found in numerous drug classes, including antipsychotics, antihistamines, and analgesics. atamanchemicals.comijnrd.org The development of synthetic methods to create variously substituted piperidines in a stereoselective manner remains an active and vital area of research. kcl.ac.uk

Overview of Halogenated Benzoyl Moieties in Organic Synthesis

The benzoyl group, a phenyl ring attached to a carbonyl group, is another cornerstone of organic synthesis. wikipedia.org When halogenated, particularly with iodine, the benzoyl moiety becomes an exceptionally versatile functional group. The carbon-iodine (C-I) bond on an aromatic ring is a key reactive handle for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions. nih.govoup.com

Aryl iodides are highly prized substrates in reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govorganic-chemistry.org These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler, halogenated precursors. nih.govacs.org The iodine atom's high reactivity in oxidative addition to metal catalysts (like palladium) makes aryl iodides often superior to their bromine or chlorine counterparts. nih.govacs.org Furthermore, the introduction of a halogen atom can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the design of pharmaceuticals and materials. The iodobenzoyl moiety, therefore, serves not just as a reactive handle but also as a strategic element for fine-tuning molecular properties. ingentaconnect.com

Positioning of 1-(4-iodobenzoyl)-4-methylpiperidine within Related Chemical Entities

This compound is a molecule that strategically combines the features of both the piperidine scaffold and a halogenated benzoyl moiety. It can be classified as a tertiary amide, with the nitrogen atom of the 4-methylpiperidine (B120128) ring acylated by a 4-iodobenzoyl group.

This compound serves as a bifunctional building block.

The 4-iodobenzoyl portion provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide variety of aryl, alkyl, or vinyl groups at the para-position of the benzene (B151609) ring. nih.govoup.com

It is structurally related to other N-acylpiperidines used in synthesis and to other aryl iodides employed as precursors in medicinal chemistry and materials science. Its utility lies in its capacity to act as a versatile intermediate, enabling the synthesis of a diverse library of more complex molecules with potential applications in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKLNAIJKYZRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

The construction of the 1-(4-iodobenzoyl)-4-methylpiperidine molecule is primarily achieved through the formation of a stable amide bond between the 4-methylpiperidine (B120128) nucleus and a 4-iodobenzoyl moiety. This transformation is a cornerstone of organic synthesis, allowing for various strategic approaches.

Convergent and Linear Synthesis Strategies

The principal convergent route involves the acylation of 4-methylpiperidine with a reactive derivative of 4-iodobenzoic acid, such as 4-iodobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, directly forms the desired amide linkage.

Optimization of Reaction Conditions and Yields

The acylation of 4-methylpiperidine is a well-established transformation, but its efficiency can be highly dependent on the reaction conditions. This reaction is a variation of the Schotten-Baumann reaction, which requires a base to neutralize the acidic byproduct (HCl, when using an acyl chloride) that would otherwise protonate the starting amine, rendering it non-nucleophilic. organic-chemistry.orgwikipedia.orglscollege.ac.in

Key parameters for optimization include:

Base: Both organic bases (e.g., triethylamine (B128534), pyridine, DIPEA) and inorganic bases (e.g., NaOH, K₂CO₃) can be used. Organic bases are often preferred for their solubility in aprotic organic solvents, while inorganic bases are typically used in biphasic (e.g., water/dichloromethane) systems. jk-sci.com

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly employed to prevent hydrolysis of the acyl chloride.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature to ensure completion.

Acylating Agent: While 4-iodobenzoyl chloride is highly reactive, an alternative involves using 4-iodobenzoic acid directly with a peptide coupling agent (e.g., DCC, HATU, EDC), which activates the carboxylic acid in situ.

The optimization of these variables is crucial for maximizing yield and minimizing side reactions. Below is a representative table illustrating how reaction conditions could be varied to optimize the yield of the final product.

EntryBase (Equivalents)SolventTemperature (°C)Hypothetical Yield (%)Remarks
1Triethylamine (1.2)DCM0 to 2585Standard conditions, good yield.
2Pyridine (2.0)DCM2582Pyridine acts as both base and nucleophilic catalyst.
3NaOH (2.0)DCM / H₂O2578Biphasic Schotten-Baumann conditions; potential for hydrolysis of acyl chloride.
4NoneDCM25<45HCl byproduct protonates starting amine, halting the reaction.
5Triethylamine (1.2)THF0 to 2588THF is a suitable alternative aprotic solvent.

Catalytic Approaches in Iodobenzoyl Moiety Introduction

While the reaction between an amine and a highly reactive acyl chloride is typically mediated by a stoichiometric amount of base, catalytic methods are employed when starting from the less reactive carboxylic acid. In this scenario, peptide coupling reagents are used to activate the carboxyl group of 4-iodobenzoic acid. This process often involves a catalytic component.

For instance, in a dicyclohexylcarbodiimide (DCC) mediated coupling, a catalytic amount of 4-dimethylaminopyridine (DMAP) is frequently added. DMAP acts as a highly nucleophilic acylation catalyst, forming a reactive acylpyridinium intermediate that is more susceptible to attack by the 4-methylpiperidine nitrogen than the initial O-acylisourea intermediate formed by DCC.

More recent research has explored the use of various catalysts for N-acylation reactions under milder conditions. For example, molecular iodine has been shown to promote the N-acylation of amines with acyl chlorides under solvent-free conditions. tandfonline.com Other approaches utilize Lewis acids or even protic acids like acetic acid to catalyze acylation using less reactive acyl sources such as esters. rsc.org These methods, however, are less conventional for this specific transformation than the direct use of 4-iodobenzoyl chloride.

Precursor Chemistry and Starting Material Considerations

The successful synthesis of this compound relies on the efficient preparation of its two key precursors.

Preparation of 4-methylpiperidine and its Functionalized Analogs

4-Methylpiperidine is a commercially available secondary amine. sigmaaldrich.com Its synthesis on an industrial scale is most commonly achieved through the catalytic hydrogenation of 4-methylpyridine (γ-picoline). This dearomatization reaction typically employs transition metal catalysts, such as ruthenium or platinum on a carbon support (Ru/C or Pt/C), under hydrogen pressure. guidechem.comchemicalbook.com The reaction is generally performed in a solvent like methanol at elevated temperature and pressure to achieve high conversion and yield. guidechem.com

The synthesis of more complex, functionalized piperidine (B6355638) analogs is a broad area of research. Methods include multicomponent reactions, cycloadditions, and the use of chiral pool starting materials like amino acids to construct stereochemically defined piperidine rings. whiterose.ac.uknih.gov

Synthesis of 4-iodobenzoic acid and its Reactive Derivatives

4-Iodobenzoic acid serves as the source of the iodobenzoyl moiety. It can be prepared through several established synthetic routes:

Oxidation of p-Iodotoluene: A common laboratory method involves the oxidation of the methyl group of 4-iodotoluene using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. wikipedia.orgorgsyn.org

Diazotization of p-Aminobenzoic Acid: This classic route involves converting the amino group of 4-aminobenzoic acid into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). The subsequent treatment of the diazonium salt with an iodide source, typically potassium iodide (KI), replaces the diazonium group with iodine. orgsyn.org

The most crucial reactive derivative for the synthesis of the target compound is 4-iodobenzoyl chloride . It is prepared from 4-iodobenzoic acid by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this conversion, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. wikimedia.org Oxalyl chloride is another effective, albeit more expensive, reagent. 4-Iodobenzoyl chloride is a stable, crystalline solid that can be isolated and used in the subsequent acylation step. chemicalbook.com

Strategies for Amide Bond Formation

The synthesis of this compound is fundamentally achieved through the formation of an amide bond between 4-methylpiperidine and 4-iodobenzoic acid or its activated derivatives. This reaction is a cornerstone of organic synthesis, and various methodologies can be employed to facilitate this transformation efficiently. researchgate.net

The most common approach involves the activation of the carboxylic acid group of 4-iodobenzoic acid to make it more susceptible to nucleophilic attack by the secondary amine of 4-methylpiperidine. luxembourg-bio.com This activation is necessary because the direct reaction between a carboxylic acid and an amine requires high temperatures, which can be detrimental to the integrity of the reactants. luxembourg-bio.com

Coupling Reagents: A prevalent strategy is the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. researchgate.netluxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are classic examples of such reagents. The reaction mechanism involves the formation of an O-acylisourea intermediate, which then reacts with 4-methylpiperidine to yield the desired amide and a urea byproduct (dicyclohexylurea, DCU). luxembourg-bio.com To enhance reaction rates and minimize side reactions like epimerization (if chiral centers are present), additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.com

Other modern coupling reagents include uronium/aminium and phosphonium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). These reagents form active esters with the carboxylic acid, which are highly efficient in acylating amines. luxembourg-bio.comresearchgate.net

Acid Halide Method: An alternative, robust method involves converting 4-iodobenzoic acid into a more reactive acid halide, typically 4-iodobenzoyl chloride. This is often achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-iodobenzoyl chloride is highly electrophilic and reacts rapidly with 4-methylpiperidine, usually in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. researchgate.net

The general reaction scheme for the amide bond formation is presented below:

Reactant 1Reactant 2MethodProduct
4-Iodobenzoic Acid4-MethylpiperidineCoupling Reagent (e.g., DCC, HATU)This compound
4-Iodobenzoyl Chloride4-MethylpiperidineBase (e.g., Triethylamine)This compound

Derivatization and Analog Generation Strategies

The molecular scaffold of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies and the development of new chemical entities. nih.govnih.gov

Modifications at the Piperidine Nitrogen (N1) Position

The nitrogen atom of the piperidine ring is a key position for derivatization. The 4-iodobenzoyl group can be replaced by a wide array of other acyl, alkyl, or aryl groups to explore their impact on the molecule's properties.

One common strategy is the reductive amination, where the piperidine nitrogen can be functionalized with various aldehydes or ketones. nih.gov For instance, reacting 4-methylpiperidine with different benzaldehydes in the presence of a reducing agent like sodium triacetoxyborohydride can yield a variety of N-benzyl derivatives. nih.gov Another approach involves N-acylation with different acid chlorides or activated carboxylic acids, similar to the synthesis of the parent compound, to introduce diverse amide functionalities.

Furthermore, derivatization can be employed to enhance analytical properties. For example, tagging the piperidine nitrogen with a group of high proton affinity, such as N-(4-aminophenyl), has been used to improve detection sensitivity in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). researchgate.netnih.gov

Substitutions on the 4-methylpiperidine Ring

The 4-methylpiperidine ring itself provides opportunities for structural modification to alter the steric and electronic properties of the molecule. The methyl group at the C4 position can be replaced or further functionalized. For example, starting with 4-hydroxymethylpiperidine allows for the introduction of ether or ester linkages at this position. nih.gov

More complex modifications can include the introduction of additional substituents or the creation of spirocyclic systems. For instance, synthetic routes have been developed to introduce spirocyclic moieties onto a piperidine ring, which can significantly alter the conformational rigidity and biological activity of the resulting molecule. beilstein-journals.org The synthesis of various substituted piperidines, including those with aryl groups at different positions, demonstrates the feasibility of creating a wide range of analogs by modifying the piperidine core. researchgate.net

Structural Variations of the 4-iodobenzoyl Group

The 4-iodobenzoyl moiety is a critical component for modification. The iodine atom can be readily replaced by other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), providing access to a vast chemical space.

Moreover, the substitution pattern on the phenyl ring can be altered. SAR studies on related compounds have explored the replacement of the para-iodo substituent with other halogens or different aromatic systems. nih.gov For example, analogs featuring 4-fluoro, 4-chloro, and 4-bromophenyl groups have been synthesized to study the effect of halogen substitution on activity. nih.gov The entire benzoyl group can also be replaced with other aromatic or heteroaromatic acyl groups, such as naphthoyl or quinolinoyl groups, to investigate the influence of extended aromatic systems. nih.gov

The following table summarizes research findings on the impact of such structural variations in related piperidine-based inhibitor series. nih.gov

Modification SiteOriginal GroupModified GroupObserved Impact on Activity/Properties
4-position of Phenyl RingIodo4-FluoroShowed lower potency in MenA inhibition assays. nih.gov
4-position of Phenyl RingIodo4-ChloroShowed comparable potency to lead compounds. nih.gov
4-position of Phenyl RingIodo4-BromoRetained MenA inhibitory potency and antimicrobial activity. nih.gov
Benzoyl Group4-Iodobenzoyl2-NaphthylRetained MenA inhibitory potency and antimicrobial activity. nih.gov
Benzoyl Group4-Iodobenzoyl3-PhenoxyphenylMaintained favorable activity profiles. nih.gov

These strategies for derivatization and analog generation are crucial for optimizing the physicochemical and pharmacological properties of lead compounds based on the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance Spectroscopy for Complex Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of 1-(4-iodobenzoyl)-4-methylpiperidine. The molecule's NMR spectra are influenced by two primary conformational phenomena: the restricted rotation about the N-C(O) amide bond and the ring inversion of the 4-methylpiperidine (B120128) moiety. nih.govcopernicus.orgrsc.org

The partial double-bond character of the amide linkage hinders free rotation, leading to the possible existence of two distinct rotational isomers, or rotamers. nih.gov This can result in a doubling of specific signals in both the ¹H and ¹³C NMR spectra, particularly for the protons and carbons near the amide bond. Temperature-dependent NMR studies are often employed to probe this dynamic process. At elevated temperatures, the rate of rotation increases, which can lead to the coalescence of the doubled signals into single, time-averaged peaks. nih.gov The energy barrier for this rotation in similar N-benzoylated piperazines has been calculated to be between 56 and 80 kJ mol⁻¹. nih.gov

Simultaneously, the 4-methylpiperidine ring undergoes a chair-to-chair interconversion. In this conformation, the methyl group at the C4 position preferentially occupies the equatorial position to minimize steric strain. The protons on the piperidine (B6355638) ring exist in either axial or equatorial environments, giving rise to distinct chemical shifts and coupling constants. The complexity of the ¹H NMR spectrum in the aliphatic region (typically 1.0-4.0 ppm) reflects these different environments.

Based on data from analogous compounds, the expected chemical shifts can be predicted. rsc.orgorganicchemistrydata.orgnih.govchemicalbook.comchemicalbook.com

Predicted ¹H NMR Chemical Shifts:

Aromatic Protons (iodobenzoyl group): Two sets of doublets are expected in the range of 7.2-7.8 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Piperidine Protons (H2, H6): Due to the influence of the amide group and restricted rotation, these protons, adjacent to the nitrogen, would appear as broad multiplets in the range of 3.0-4.5 ppm.

Piperidine Protons (H3, H5, H4): These protons would resonate further upfield, between 1.2 and 2.0 ppm.

Methyl Protons (-CH₃): A doublet is expected around 0.9-1.1 ppm, coupled to the H4 proton.

Predicted ¹³C NMR Chemical Shifts:

Carbonyl Carbon (-C=O): A signal is expected in the downfield region, typically around 168-172 ppm.

Aromatic Carbons: Signals for the iodinated benzene ring would appear between 125 and 140 ppm, with the carbon bearing the iodine atom (C-I) appearing at a higher field (approx. 95-100 ppm) due to the heavy atom effect.

Piperidine Carbons (C2, C6): Resonances are expected in the 40-50 ppm range.

Piperidine Carbons (C3, C5, C4): These signals would be found in the 25-35 ppm range.

Methyl Carbon (-CH₃): The methyl carbon signal is anticipated to be the most upfield, around 20-23 ppm.

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho to C=O)7.2 - 7.5Doublet
Aromatic (ortho to I)7.6 - 7.9Doublet
Piperidine (H2, H6)3.0 - 4.5Broad Multiplet
Piperidine (H3, H5, H4)1.2 - 2.0Multiplet
Methyl (-CH₃)0.9 - 1.1Doublet
Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (-C=O)168 - 172
Aromatic (C-C=O)135 - 140
Aromatic (CH)127 - 138
Aromatic (C-I)95 - 100
Piperidine (C2, C6)40 - 50
Piperidine (C3, C5, C4)25 - 35
Methyl (-CH₃)20 - 23

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information on the functional groups and bond vibrations within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands corresponding to the various functional groups present in the molecule. researchgate.netrjpbcs.com

C=O Stretch: A very strong and sharp absorption band is predicted in the region of 1630-1660 cm⁻¹, characteristic of an amide carbonyl group.

C-H Stretch (Aromatic): Multiple weak to medium bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

C-H Stretch (Aliphatic): Stronger bands corresponding to the C-H stretching of the methyl and piperidine methylene (B1212753) groups are anticipated in the 2850-2960 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in the amide and piperidine ring is expected to appear in the 1200-1350 cm⁻¹ range.

C-I Stretch: The vibration for the carbon-iodine bond is expected to be found in the far-infrared region, typically around 480-610 cm⁻¹.

Aromatic C=C Bending: Bands in the "fingerprint" region, between 1450 and 1600 cm⁻¹, correspond to the C=C stretching vibrations within the benzene ring. An out-of-plane bending band for 1,4-disubstitution is also expected around 810-850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O group gives a strong IR signal, the more polarizable aromatic ring system often produces strong Raman signals. Symmetrical vibrations are typically more intense in Raman spectra. Key expected bands include the symmetric stretching of the benzene ring.

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch (Aromatic)IR / Raman3030 - 3100Weak-Medium
C-H Stretch (Aliphatic)IR / Raman2850 - 2960Strong
C=O Stretch (Amide)IR1630 - 1660Very Strong
C=C Stretch (Aromatic)IR / Raman1450 - 1600Medium-Strong
C-N StretchIR1200 - 1350Medium
C-I StretchIR / Raman480 - 610Medium

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound (C₁₃H₁₆INO) by providing a highly accurate mass measurement of its molecular ion. The theoretical exact mass can be calculated, and HRMS can verify this value to within a few parts per million.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used to generate the molecular ion [M]⁺• or the protonated molecule [M+H]⁺. The subsequent fragmentation of this ion provides structural information. nih.gov Key fragmentation pathways for this compound are predicted to involve cleavage at the weakest bonds and the formation of stable fragments. thieme-connect.de

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common pathway for N-substituted piperidines.

Amide Bond Cleavage: The N-C(O) bond can cleave, leading to two primary fragments: the 4-iodobenzoyl cation (m/z 231) and the 4-methylpiperidine radical, or vice versa. The formation of the [C₇H₄IO]⁺ acylium ion is a highly probable event.

Cleavage of the 4-Iodobenzoyl Moiety: The iodinated aromatic ring can fragment further. Loss of the iodine atom ([M-I]⁺) is a characteristic fragmentation for iodoaromatic compounds. docbrown.info Another possibility is the loss of a CO group from the benzoyl fragment.

Piperidine Ring Fragmentation: The 4-methylpiperidine ring can undergo fragmentation, often involving the loss of small neutral molecules like ethene or propene, leading to a series of smaller fragment ions. scielo.brwvu.edu

m/z Value (Predicted) Possible Fragment Ion Neutral Loss
329[C₁₃H₁₆INO]⁺•Molecular Ion
231[C₇H₄IO]⁺[C₆H₁₁N]•
202[C₁₃H₁₆NO]⁺I•
105[C₇H₅O]⁺I• from m/z 231
98[C₆H₁₂N]⁺C₇H₄IO•
77[C₆H₅]⁺CO from m/z 105

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While a specific crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be reliably predicted based on X-ray diffraction studies of closely related substituted piperidine derivatives. nih.govresearchgate.netmdpi.comrsc.orgmdpi.com

It is anticipated that the 4-methylpiperidine ring would adopt a stable chair conformation. To minimize steric hindrance, the 4-methyl group would almost certainly occupy an equatorial position on the ring. The large 4-iodobenzoyl group attached to the nitrogen atom would also likely favor a conformation that minimizes steric interactions with the piperidine ring protons.

Chiral Recognition and Enantioselective Analysis of Stereoisomers

The compound this compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) or elements of planar or axial chirality. The plane of the benzoyl group and the potential for a plane of symmetry through the piperidine ring (depending on its conformation) preclude the existence of enantiomers.

As a result, the molecule does not have stereoisomers in the form of enantiomers or diastereomers. Therefore, techniques for chiral recognition and enantioselective analysis, such as chiral chromatography, are not applicable for the separation of stereoisomers of this specific compound, as there are none to separate.

Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and inherent reactivity of 1-(4-iodobenzoyl)-4-methylpiperidine. Methods such as Density Functional Theory (DFT) are frequently employed to achieve a balance between computational cost and accuracy. researchgate.net Typically, a basis set like 6-311++G(d,p) is used to describe the atomic orbitals. researchgate.net

These calculations provide optimized molecular geometry and allow for the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich iodobenzoyl moiety, particularly the iodine and phenyl ring, while the LUMO is often distributed over the benzoyl group's carbonyl and aromatic system. This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack. Quantum descriptors derived from these calculations, such as electrophilicity index and chemical hardness, can further quantify reactivity trends. chemrxiv.org

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
ParameterValue (Hartree)Value (eV)Description
HOMO Energy-0.235-6.39Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-0.081-2.20Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)0.1544.19Energy difference between HOMO and LUMO, an indicator of chemical stability.
Electronegativity (χ)0.1584.30A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)0.0772.09A measure of resistance to change in electron distribution.

Conformational Landscape Analysis and Energy Minima Identification

The conformational landscape of this compound is complex due to the flexibility of the piperidine (B6355638) ring and rotation around the amide bond. The piperidine ring can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. nih.gov For a 4-methylpiperidine (B120128), the methyl group can be in either an axial or equatorial position. rsc.org Generally, the equatorial position is sterically favored.

Computational methods, such as potential energy surface (PES) scans, are used to explore these conformations. By systematically rotating key dihedral angles (e.g., around the C-N amide bond and within the piperidine ring) and calculating the energy at each point, a map of the conformational space is generated. This allows for the identification of local and global energy minima, which correspond to the most stable conformers of the molecule. nih.gov

For N-acylpiperidines, the chair conformation is typically the most stable. nih.gov The rotational barrier around the amide C-N bond also leads to distinct conformers. The relative energies of these structures determine their population distribution at a given temperature. X-ray crystallography and NMR spectroscopy can experimentally validate these predicted low-energy conformations. nih.gov

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)
ConformerPiperidine Ring Conformation4-Methyl Group OrientationRelative Energy (kcal/mol)
1 (Global Minimum)ChairEquatorial0.00
2ChairAxial1.75
3Twist-BoatEquatorial5.30
4BoatEquatorial6.50

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic view of this compound, capturing its conformational flexibility and interactions with its environment over time. frontiersin.org These simulations solve Newton's equations of motion for the atoms in the system, using a force field (e.g., CHARMM, AMBER) to describe the interatomic forces. nih.gov

MD simulations are particularly useful for studying how the molecule behaves in a solvent, such as water. By explicitly including solvent molecules in the simulation box, one can analyze the formation and dynamics of the solvation shell around the solute. researchgate.net Key analyses include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize the structure of the solvent around specific atoms (e.g., the carbonyl oxygen or the iodine atom). nih.gov These simulations can reveal preferential solvation sites and the influence of the solvent on the conformational equilibrium of the molecule. dntb.gov.ua

Table 3: Typical Parameters for an MD Simulation of this compound in Water
ParameterValue/SettingPurpose
Force FieldCHARMM36 / AMBERDescribes the potential energy and forces between atoms.
Solvent ModelTIP3P WaterRepresents explicit water molecules in the simulation.
Temperature300 KSimulates physiological temperature conditions.
Pressure1 atmMaintains constant pressure in the simulation box.
Simulation Time100 nsDuration of the simulation to observe molecular motions.
Time Step2 fsThe interval between calculations of forces and positions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional). idc-online.com Calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and may require a scaling factor to achieve better agreement with experimental values. liverpool.ac.uk These predictions can help in the assignment of complex spectra and in distinguishing between different isomers or conformers. rsc.org

IR Frequencies: Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of vibrational modes. researchgate.net Key vibrational frequencies for this compound include the C=O stretch of the amide, C-N stretches, aromatic C-C stretches, and the C-I stretch. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and require scaling to improve predictive accuracy. masterorganicchemistry.com

Table 4: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)
Proton EnvironmentCalculated Shift (ppm)Experimental Shift (ppm)
Aromatic (ortho to C=O)7.357.28
Aromatic (ortho to I)7.887.80
Piperidine (adjacent to N)3.703.65
Methyl (on piperidine)0.980.95
Table 5: Key Calculated IR Frequencies and Vibrational Mode Assignments
Vibrational ModeCalculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
Aromatic C-H Stretch30803100-3000
Aliphatic C-H Stretch29553000-2850
Amide C=O Stretch16451680-1630
Aromatic C=C Stretch15851600-1585
Amide C-N Stretch12801300-1200
Aryl C-I Stretch610650-500

Electrostatic Potential Surface Analysis and Halogen Bonding Interactions

Molecular Electrostatic Potential (MEP or ESP) surface analysis is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential: red for electron-rich, negative potential regions (e.g., around the carbonyl oxygen) and blue for electron-poor, positive potential regions. researchgate.net

A key feature for this compound is the presence of a σ-hole on the iodine atom. beilstein-journals.org This is an electropositive region on the outermost portion of the iodine atom, directly opposite the C-I covalent bond. sunway.edu.my This positive σ-hole arises from the anisotropic distribution of electron density around the halogen atom. nih.gov

The σ-hole is a critical feature that enables the iodine atom to act as a halogen bond donor, forming attractive, non-covalent interactions with Lewis bases (halogen bond acceptors) such as the oxygen or nitrogen atoms of other molecules. nih.gov The strength and directionality of these halogen bonds are significant in crystal engineering and molecular recognition. MEP analysis can quantify the potential of the σ-hole, providing an estimate of the strength of potential halogen bonding interactions. researchgate.net

Table 6: Calculated Electrostatic Potential (ESP) at Key Molecular Sites (Illustrative Data)
Molecular SiteDescriptionESP Value (kcal/mol)
Carbonyl OxygenElectron-rich lone pairs, potential H-bond acceptor.-45.5
Iodine σ-holeElectron-deficient region, potential halogen bond donor.+25.0
Aromatic Ring Faceπ-electron cloud, generally negative potential.-15.2
Piperidine N-H Protons (if protonated)Electron-deficient, potential H-bond donor.+50.0

Pharmacological Characterization in Preclinical and in Vitro Systems

Receptor Binding Affinity and Selectivity Profiling (Non-Human)

The compound 1-(4-iodobenzoyl)-4-methylpiperidine is structurally related to molecules that have been investigated for their affinity for sigma (σ) receptors. Studies on analogous compounds, such as N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, have demonstrated high affinity for both σ1 and σ2 receptor subtypes. For instance, in competitive binding studies using MCF-7 breast cancer cells, which express sigma receptors, a related radioiodinated compound showed high-affinity binding. nih.gov Specifically, competition with known sigma ligands like haloperidol (B65202) and DTG resulted in Kᵢ values of 4.6 nM and 56 nM, respectively, confirming interaction with sigma receptors. nih.gov The σ1 receptor, in particular, has been identified as a target for piperidine-based structures, with the 4-methylpiperidine (B120128) moiety noted for conferring optimal interaction with this subtype. uniba.it While direct binding data for this compound is not specified in the provided results, the strong activity of structurally similar iodobenzoyl-piperidine derivatives suggests it is a significant target for investigation. nih.gov

Research into a series of 4'-iodobenzoyl esters, including piperidine-based structures, has evaluated their binding affinity for the dopamine (B1211576) transporter (DAT). nih.gov In these studies, competitive binding assays were performed to measure the displacement of a radiolabeled ligand, [³H]WIN-35428, from the dopamine transporter. The findings indicated that replacing a tropane (B1204802) ring, present in cocaine and its analogs, with a piperidine (B6355638) ring generally resulted in poor binding affinities for the DAT. nih.gov While specific Kᵢ or IC₅₀ values for this compound were not provided, the study on related 4-iodobenzoyl esters of piperidines suggests that this class of compounds has a low affinity for the dopamine transporter. nih.gov Further studies on 4-benzylpiperidine (B145979) carboxamides also showed that modifications to the linker and aromatic substituents could influence DAT inhibition, but often with lower potency compared to SERT and NET. koreascience.kr

The serotonin (B10506) transporter (SERT) is a target for various piperidine derivatives. Studies on 4-benzylpiperidine carboxamides have shown that these compounds can inhibit serotonin reuptake. koreascience.kr The specific substituents on the aromatic ring play a critical role in determining the potency and selectivity for SERT. koreascience.kr For example, compounds with a biphenyl (B1667301) group exhibited strong SERT inhibition. koreascience.kr While direct data for this compound is not available, the general class of piperidine-based compounds is known to interact with SERT. koreascience.krnih.gov The functional activity is typically assessed through reuptake inhibition assays in cell lines that express the human SERT, such as JAR cells or transfected HEK293 cells, by measuring the inhibition of [³H]serotonin uptake. nih.gov

To assess the specificity of piperidine-based ligands, their binding affinity is often tested against a panel of other neurotransmitter receptors and transporters. For a related sigma receptor ligand, 1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine, binding studies showed moderate affinity for muscarinic M1 (Kᵢ = 322 nM) and M2 (Kᵢ = 178 nM) receptors, and low affinity for dopamine D2 receptors (Kᵢ = 1,460 nM). nih.gov This suggests that while the primary target might be the sigma receptor, there can be off-target interactions, albeit at significantly lower affinities. The specificity of this compound would similarly require evaluation against a broad panel of targets to fully characterize its pharmacological profile.

Enzymatic Assays for Inhibition or Modulation

Piperidine derivatives have been investigated as inhibitors of various enzymes. For instance, a library of piperidine derivatives was evaluated for their ability to inhibit 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme from Mycobacterium tuberculosis. nih.gov These assays measured the concentration required to reduce the formation of a product by 50% (IC₅₀). nih.gov In another context, piperidine-based compounds have been developed as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Additionally, other studies have focused on dipeptidyl peptidase IV (DPP-IV) inhibition, where the inhibitory activity of compounds is measured by their effect on the cleavage rate of a fluorescent substrate. nih.gov While no specific enzymatic inhibition data for this compound was found, these examples demonstrate the potential for this chemical scaffold to interact with and modulate enzyme activity.

Mechanistic Investigations at the Molecular Level (In Vitro)

Molecular-level investigations of piperidine derivatives often involve computational modeling and docking studies to understand their binding modes. For sigma-1 receptor ligands, a computational model was developed to elucidate the mechanism of action of the most active compounds. nih.gov Such studies have revealed that a basic nitrogen within the piperidine ring can form key interactions with acidic residues, such as Glu172 in the σ1 receptor. chemrxiv.org For enzyme inhibitors, crystallographic studies can reveal the precise interactions within the active site. For example, a 4-aminopiperidine (B84694) derivative was shown to bind covalently to a specific cysteine residue (Cys186) in the substrate-binding pocket of the SMYD3 methyltransferase enzyme. uniba.it These types of mechanistic studies are crucial for understanding how this compound might interact with its biological targets at a molecular level.

Interactive Data Tables

Table 1: Receptor Binding Affinities of Related Piperidine Compounds

Compound Receptor Assay System Kᵢ (nM) Reference
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide Sigma (vs. Haloperidol) MCF-7 Cells 4.6 nih.gov
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide Sigma (vs. DTG) MCF-7 Cells 56 nih.gov
1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine Sigma-1 In Vitro Binding 0.38 nih.gov
1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine Muscarinic M1 In Vitro Binding 322 nih.gov
1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine Muscarinic M2 In Vitro Binding 178 nih.gov

Ligand-Target Interaction Kinetics (Association and Dissociation Rates)

A crucial aspect of characterizing any potential ligand is to determine its kinetic profile at a given biological target. This involves measuring the rate at which the ligand binds to its receptor (the association rate constant, k_on) and the rate at which it dissociates from the receptor (the dissociation rate constant, k_off). These parameters provide a more dynamic understanding of the drug-receptor interaction than simple affinity measurements (like K_d or K_i) and can be critical for predicting the time course of drug action in vivo.

Currently, there is no available data on the association or dissociation rates of this compound for any biological target. Such studies would typically be conducted using techniques like surface plasmon resonance (SPR) or radioligand binding assays with kinetic analysis.

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. wikipedia.orgnih.govwdlubellgroup.com These modulators can either enhance (positive allosteric modulators, PAMs) or diminish (negative allosteric modulators, NAMs) the effect of the orthosteric ligand. wikipedia.orgrsc.org This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced modulation of physiological signaling. nih.gov

No studies have been published that investigate whether this compound acts as an allosteric modulator at any receptor. To determine this, one would need to perform binding and functional assays in the presence and absence of the endogenous ligand for a particular receptor. A change in the affinity or efficacy of the endogenous ligand would suggest an allosteric mechanism.

Signaling Pathway Perturbations in Cell-Based Models

Upon binding to a receptor, a ligand can trigger a cascade of intracellular events known as a signaling pathway. nih.govnih.gov Investigating how a compound affects these pathways in cell-based models is essential for understanding its cellular mechanism of action and predicting its physiological effects. nih.govnih.gov This can involve measuring changes in second messengers (like cAMP or calcium), protein phosphorylation, or gene expression.

There is a complete absence of data regarding the effects of this compound on any cellular signaling pathways. Research in this area would require treating cultured cells with the compound and monitoring various signaling readouts to identify which pathways are perturbed.

Advanced Analytical Methodologies for Compound Characterization and Research

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isomer Separation

The purity of 1-(4-iodobenzoyl)-4-methylpiperidine is critical for its application in research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing its purity and separating potential isomers.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a well-established method for the analysis of piperidine (B6355638) derivatives. nih.govsielc.com For this compound, a C18 column is a suitable stationary phase, offering effective separation based on the compound's hydrophobicity. nih.govresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov Detection is commonly achieved using a UV-Vis detector, as the benzoyl moiety provides a strong chromophore. wiley-vch.de

Table 1: Illustrative HPLC Parameters for Purity Assessment

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm wiley-vch.de
Mobile Phase A 0.1% TFA in Water nih.gov
Mobile Phase B Acetonitrile with 0.08% TFA wiley-vch.de
Gradient 5% to 95% B over 20 minutes nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 214 nm and 254 nm wiley-vch.de
Injection Volume 10 µL

Gas Chromatography (GC): GC is another powerful technique for the purity assessment of volatile and thermally stable compounds like this compound. A capillary column with a mid-polarity phase, such as a (50%-Phenyl)-methylpolysiloxane (e.g., DB-17), is often employed for the separation of piperazine (B1678402) and piperidine derivatives. researchgate.net A flame ionization detector (FID) is a common choice for detection due to its robustness and wide linear range. researchgate.net For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS). unodc.orgnih.gov

Table 2: Illustrative GC Parameters for Purity Assessment

ParameterValue
Column DB-17, 30 m x 0.53 mm, 1 µm film thickness researchgate.net
Carrier Gas Helium researchgate.net
Flow Rate 2.0 mL/min google.com
Injector Temperature 250 °C researchgate.net
Detector Temperature 260 °C (FID) researchgate.net
Oven Program 150°C hold for 5 min, then ramp at 20°C/min to 260°C, hold for 5 min
Injection Mode Split (20:1) google.com

Method Development for Trace Analysis in Complex Biological Matrices (Non-Clinical)

The detection and quantification of this compound at trace levels in non-clinical biological matrices such as plasma, tissue homogenates, or cell culture media are essential for understanding its pharmacokinetic and metabolic profile. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity.

A typical method would involve protein precipitation from the biological sample using a solvent like acetonitrile, followed by centrifugation. The supernatant would then be injected into the LC-MS/MS system. A C18 column would likely be used for separation, with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to facilitate ionization.

The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to enhance selectivity. This involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard. This approach allows for accurate quantification even in the presence of complex biological components. While no specific studies on the trace analysis of this compound are available, research on related piperidine derivatives has demonstrated the successful use of LC-MS/MS for metabolite identification in biological systems. nih.gov

Radiosynthesis and Radioligand Development for Imaging Studies (e.g., PET, SPECT)

The presence of an iodine atom in this compound makes it an interesting candidate for development as a radioligand for Single Photon Emission Computed Tomography (SPECT) by incorporating a radioactive isotope of iodine (e.g., ¹²³I). Alternatively, the structure could be modified for Positron Emission Tomography (PET) by introducing a positron-emitting radionuclide such as ¹⁸F. nih.govmdpi.com

For SPECT: Radiosynthesis with ¹²³I could potentially be achieved via an iododestannylation reaction. This would involve synthesizing a trialkyltin precursor, such as 1-(4-(tributylstannyl)benzoyl)-4-methylpiperidine. This precursor would then be reacted with [¹²³I]NaI in the presence of an oxidizing agent to yield the desired radioligand.

For PET: For PET imaging, a common strategy is to replace the iodine atom with ¹⁸F. This would require the synthesis of a suitable precursor, for example, one with a leaving group like a nitro or trimethylammonium group at the 4-position of the benzoyl ring. Nucleophilic substitution with [¹⁸F]fluoride would then yield the ¹⁸F-labeled analog. The radiosynthesis would need to be automated to handle the short half-life of ¹⁸F (approximately 110 minutes). researchgate.netmdpi.com The final radiolabeled product would require purification by HPLC before formulation for in vivo studies. nih.gov

Application in Solid Phase Synthesis as a Deprotection Reagent

In the context of solid-phase peptide synthesis (SPPS), the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step, typically achieved using a secondary amine base like piperidine. nih.gov While 4-methylpiperidine (B120128) has been investigated as a viable alternative to piperidine for Fmoc deprotection, researchgate.netnih.govrsc.orgluxembourg-bio.comscielo.org.mx there is no evidence in the scientific literature to suggest that this compound can be used for this purpose.

The chemical nature of this compound, specifically the presence of an amide bond, renders the nitrogen atom significantly less basic and nucleophilic compared to 4-methylpiperidine. The electron-withdrawing effect of the benzoyl group delocalizes the lone pair of electrons on the piperidine nitrogen, making it a very weak base. Consequently, it would be ineffective at removing the acidic proton of the Fmoc group, a necessary step for deprotection. Therefore, its application as a deprotection reagent in SPPS is chemically unfavorable and has not been reported.

Future Research Directions and Translational Potential Non Clinical

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of 1-(4-iodobenzoyl)-4-methylpiperidine typically involves the acylation of 4-methylpiperidine (B120128) with 4-iodobenzoyl chloride. While effective, this method can be improved in terms of efficiency and environmental impact. Future research will likely focus on developing greener and more sustainable synthetic methodologies.

Key areas of development include:

Catalyst-Free and Solvent-Free Conditions: Exploring catalyst-free N-acylation reactions under solvent-free conditions or in environmentally benign solvents like water can significantly reduce the environmental footprint of the synthesis. nih.govdntb.gov.uarsc.org Techniques such as microwave-assisted organic synthesis (MAOS) have shown promise in accelerating reaction times and improving yields for the synthesis of N-aroylpiperidines and other N-heterocycles, offering a more energy-efficient alternative to conventional heating. rsc.orgnih.govnih.gov

Benign Oxidants: For related synthetic transformations, the use of non-metallic, benign oxidants like iodobenzene (B50100) diacetate in solvent-free conditions presents a greener alternative to traditional heavy metal oxidants. rsc.org

Table 1: Comparison of Synthetic Methodologies for N-Aroylpiperidines
MethodologyAdvantagesPotential for this compound Synthesis
Conventional AcylationWell-established, reliableBaseline method, potential for optimization
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactions rsc.orgnih.govnih.govHigh potential for rapid and efficient synthesis
Green Chemistry Approaches (e.g., in water, solvent-free)Environmentally friendly, reduced waste, potentially lower cost nih.govdntb.gov.uarsc.orgPromising for sustainable large-scale production

Design and Synthesis of Next-Generation Analogs with Tailored Receptor Selectivity

The this compound scaffold provides a foundation for the design and synthesis of novel analogs with improved affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these next-generation compounds.

Strategies for analog design include:

Modification of the Benzoyl Moiety: Altering the substitution pattern on the benzoyl ring can significantly impact receptor binding. For instance, the position and nature of substituents can influence interactions with the target protein.

Alterations to the Piperidine (B6355638) Ring: Modifications to the 4-methylpiperidine ring, such as introducing additional substituents or altering the stereochemistry, can fine-tune the compound's interaction with the receptor binding pocket.

Systematic SAR Studies: A systematic exploration of the chemical space around the core scaffold will help elucidate the key structural features required for high affinity and selectivity at various receptors, such as sigma receptors. nih.gov Studies on related 4-aroylpiperidines have demonstrated that modifications to the core structure can lead to ligands with high selectivity for the sigma-1 receptor subtype. nih.gov

Table 2: Potential Modifications for Analog Design and Their Rationale
Structural ModificationRationalePotential Impact
Substitution on the Benzoyl RingModulate electronic properties and steric interactions.Enhance receptor affinity and selectivity.
Replacement of the Phenyl RingIntroduce different aromatic or heteroaromatic systems.Explore new binding modes and target interactions.
Variation of the 4-substituent on the Piperidine RingProbe the steric and electronic requirements of the binding pocket.Improve potency and selectivity. unict.it

Integration of Advanced Computational Methods for De Novo Design

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel ligands. nih.govarchive.orgsysrevpharm.orgnih.govemanresearch.org By integrating these methods, researchers can predict the binding affinities and modes of this compound analogs for various targets, thereby prioritizing the synthesis of the most promising compounds.

Computational approaches to be employed include:

Molecular Docking: To predict the binding poses and affinities of designed analogs within the active sites of target proteins. researchgate.netwu.ac.th

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of the analogs with their biological activities, guiding the design of more potent compounds. researchgate.netwu.ac.th

De Novo Design: Utilizing computational algorithms to generate novel molecular structures with desired pharmacological properties from scratch.

Pharmacophore Modeling: To identify the key chemical features necessary for biological activity and use this model to screen virtual libraries for new potential ligands.

These in silico methods can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

Exploration of Novel Biological Targets (In Vitro)

While the benzoylpiperidine scaffold is known to interact with certain receptors, the full spectrum of biological targets for this compound remains to be elucidated. Future in vitro studies will be essential to identify and characterize novel molecular targets.

Potential areas of investigation include:

Receptor Binding Assays: Screening the compound against a broad panel of receptors, ion channels, and transporters to identify primary and secondary targets. Radioligand binding assays, potentially utilizing a radioiodinated version of the compound, can provide precise quantitative data on binding affinity. nih.govoncodesign-services.com

Enzyme Inhibition Assays: Evaluating the inhibitory activity of the compound against a range of enzymes to discover potential enzyme-targeted therapeutic applications.

Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, followed by target deconvolution to identify the responsible molecular target.

Initial investigations suggest that compounds with a benzoylpiperidine core have an affinity for sigma receptors, which are implicated in a variety of neurological disorders. nih.govnih.gov Further studies are warranted to determine the specific affinity and functional activity of this compound at these and other receptors.

Application as a Chemical Probe for Fundamental Biological Discoveries

A well-characterized small molecule with high affinity and selectivity for a specific biological target can serve as a valuable chemical probe to investigate fundamental biological processes. nih.gov Given its potential for high-affinity receptor binding, this compound and its analogs could be developed into powerful research tools.

Potential applications as a chemical probe include:

Radioiodination for In Vitro and In Vivo Imaging: The presence of an iodine atom allows for straightforward radioiodination with isotopes like iodine-125 (B85253) for in vitro binding assays or iodine-123 for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov This would enable the visualization and quantification of its target receptors in biological systems.

Fluorescent Labeling: Conjugation of a fluorophore to the molecule could create a fluorescent probe for use in cellular imaging techniques to study receptor localization and trafficking.

Affinity-Based Proteomics: Immobilization of the compound on a solid support could be used for affinity chromatography to isolate and identify its binding partners from complex biological samples.

The development of such probes would facilitate a deeper understanding of the physiological and pathological roles of its molecular targets, potentially uncovering new therapeutic avenues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.